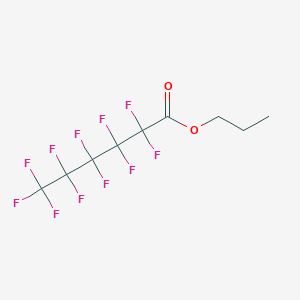![molecular formula C12H23ClF2O2Si B14279428 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal CAS No. 138467-12-6](/img/structure/B14279428.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, a chloro substituent, and two fluorine atoms on a hexanal backbone. This compound is of interest in organic synthesis due to its unique reactivity and stability, particularly in the context of protecting group chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The chlorination and fluorination steps can be achieved using reagents like thionyl chloride (SOCl2) and diethylaminosulfur trifluoride (DAST), respectively .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles like alkoxides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in pyridine.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkoxides in alcohol solvents, amines in aprotic solvents.
Major Products Formed
Oxidation: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanoic acid.
Reduction: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanol.
Substitution: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-alkoxy-6,6-difluorohexanal or 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-amino-6,6-difluorohexanal.
Aplicaciones Científicas De Investigación
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal involves its reactivity as an aldehyde and the stability conferred by the TBDMS protecting group. The molecular targets and pathways include:
Aldehyde Reactivity: The aldehyde group can undergo nucleophilic addition reactions, forming various adducts depending on the nucleophile.
Protecting Group Stability: The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a protecting reagent for alcohols, amines, and carboxylic acids.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Similar to TBDMS-Cl but offers greater stability against acidic hydrolysis.
tert-Butyldimethylsilanol: Used in the synthesis of enol silyl ethers and as an initiator for polymerization reactions.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is unique due to the combination of its protecting group, halogen substituents, and aldehyde functionality. This combination allows for selective reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
138467-12-6 |
|---|---|
Fórmula molecular |
C12H23ClF2O2Si |
Peso molecular |
300.84 g/mol |
Nombre IUPAC |
5-[tert-butyl(dimethyl)silyl]oxy-6-chloro-6,6-difluorohexanal |
InChI |
InChI=1S/C12H23ClF2O2Si/c1-11(2,3)18(4,5)17-10(12(13,14)15)8-6-7-9-16/h9-10H,6-8H2,1-5H3 |
Clave InChI |
PZUKGDGVCUYURT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CCCC=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)


![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)


![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)

